(3-methoxy-1-methyl-1H-pyrazol-4-yl)(4-(6-nitrobenzo[d]thiazol-2-yl)piperazin-1-yl)methanone
Description
Properties
IUPAC Name |
(3-methoxy-1-methylpyrazol-4-yl)-[4-(6-nitro-1,3-benzothiazol-2-yl)piperazin-1-yl]methanone | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H18N6O4S/c1-20-10-12(15(19-20)27-2)16(24)21-5-7-22(8-6-21)17-18-13-4-3-11(23(25)26)9-14(13)28-17/h3-4,9-10H,5-8H2,1-2H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WDLKVHPNYZEWDB-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C=C(C(=N1)OC)C(=O)N2CCN(CC2)C3=NC4=C(S3)C=C(C=C4)[N+](=O)[O-] | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H18N6O4S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
402.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
The compound (3-methoxy-1-methyl-1H-pyrazol-4-yl)(4-(6-nitrobenzo[d]thiazol-2-yl)piperazin-1-yl)methanone is a complex organic molecule that has garnered attention in medicinal chemistry due to its potential biological activities. This article explores its synthesis, mechanisms of action, and biological applications, supported by relevant data and case studies.
Chemical Structure and Synthesis
The compound features a pyrazole ring, a benzo[d]thiazole moiety, and a piperazine ring, contributing to its unique pharmacological profile. The synthesis typically involves multi-step organic reactions, starting with the preparation of the pyrazole and benzo[d]thiazole intermediates, followed by their coupling with piperazine derivatives.
Synthetic Route Overview
| Step | Reaction Type | Description |
|---|---|---|
| 1 | Pyrazole Synthesis | Reaction of hydrazine with 1,3-diketones under acidic conditions. |
| 2 | Benzo[d]thiazole Synthesis | Cyclization of appropriate precursors with sulfur and nitrogen sources. |
| 3 | Coupling Reaction | Formation of the final compound through nucleophilic substitution or coupling methods. |
The biological activity of this compound is largely attributed to its ability to interact with specific molecular targets, including enzymes and receptors. The pyrazole and benzo[d]thiazole rings can form hydrogen bonds and π-π interactions with amino acid residues in the active sites of proteins, modulating their activity.
Key Mechanisms
- Enzyme Inhibition : The compound may act as an inhibitor for various enzymes, potentially affecting metabolic pathways.
- Receptor Binding : It can bind to neurotransmitter receptors, influencing signaling pathways related to neurological functions.
Biological Activity
Research has indicated that compounds containing pyrazole and benzo[d]thiazole moieties exhibit a range of biological activities:
- Antimicrobial Activity : Similar compounds have shown effectiveness against various bacterial strains.
- Anticancer Properties : The structural features allow for interactions that may inhibit tumor growth.
- Neurological Effects : Potential modulation of neurotransmitter systems could lead to applications in treating psychiatric disorders.
Case Study 1: Antimicrobial Efficacy
In a study evaluating the antimicrobial properties of derivatives similar to the target compound, it was found that modifications in the pyrazole ring significantly enhanced activity against Gram-positive bacteria. The minimal inhibitory concentration (MIC) values indicated that compounds with higher electron-donating groups on the pyrazole ring exhibited improved efficacy.
Case Study 2: Cancer Cell Line Studies
A series of experiments conducted on various cancer cell lines demonstrated that compounds structurally related to this compound showed promising cytotoxic effects. The mechanism was linked to apoptosis induction via mitochondrial pathways.
Data Table: Biological Activities of Related Compounds
| Compound Name | Structural Features | Biological Activity |
|---|---|---|
| Compound A | Pyrazole + Nitro Group | Antimicrobial |
| Compound B | Pyrazole + Benzothiazole | Anticancer |
| Compound C | Piperazine + Pyrazole | Neurological Effects |
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Pyrazole-Benzothiazole Hybrids
- Compound A: 4-(Benzo[d]thiazol-2-yl)-2-allyl-3-methyl-1-phenyl-1,2-dihydropyrazol-5-one (Chakib et al., 2010) Key Differences: Lacks the methanone bridge and piperazine linker. The allyl and phenyl groups on the pyrazole reduce solubility compared to the target compound’s methoxy and methyl substituents. Synthesis: Prepared via cyclocondensation, yielding 75–80% . Bioactivity: Demonstrated moderate antimicrobial activity, attributed to the benzothiazole’s electron-withdrawing nature .
- Compound B: 2-[5-(4-Methoxyphenyl)-3-phenyl-4,5-dihydro-1H-pyrazol-1-yl]-6-methyl-1,3-benzothiazole Key Differences: Features a dihydropyrazole instead of a fully aromatic pyrazole, reducing planarity. The 6-methylbenzothiazole lacks the nitro group, decreasing electrophilicity.
Piperazine-Linked Heterocycles
- Spectral Data: IR peaks at 1720 cm⁻¹ (C=O) and 3275 cm⁻¹ (NH₂) suggest stronger intermolecular interactions than the target compound’s nitro group . Yield: 70% via reflux in DMF/EtOH, comparable to typical methanone-bridged syntheses .
Methanone-Bridged Pyrazole Derivatives
- The phenyl-pyrazole system exhibits lower molecular weight (MW = 262.3 g/mol) versus the target compound’s MW (~441.5 g/mol). Synthesis: Achieved 90% yield via hydrazine-mediated cyclization, highlighting efficiency in methanone formation .
Comparative Data Table
*Ferroptosis induction is theorized due to structural similarity to FINs (ferroptosis-inducing agents) .
Research Findings and Implications
- Conformational Analysis : Molecular modeling (CCP4 suite) predicts that the piperazine linker in the target compound allows for adaptive binding to enzymes, unlike rigid analogs (e.g., Compound C) .
- Bioactivity Potential: The nitrobenzothiazole moiety aligns with ferroptosis-inducing agents (FINs), suggesting possible utility in oral cancer therapy .
Q & A
Q. What are the standard synthetic routes for preparing this compound, and how can reaction conditions be optimized for yield and purity?
The synthesis typically involves multi-step pathways, including:
- Coupling reactions between the pyrazole and benzothiazole-piperazine moieties using reagents like sodium hydride or DMF as a solvent .
- Nitro-group introduction on the benzothiazole ring via nitration under controlled acidic conditions (e.g., HNO₃/H₂SO₄).
- Purification via column chromatography (silica gel, ethyl acetate/hexane gradients) or recrystallization (methanol/water) . Optimization: Adjust reflux time (4–16 hours), temperature (65–80°C), and catalyst use (e.g., acetic acid for cyclization) to improve yields up to 60–80% .
Q. Which spectroscopic techniques are critical for structural characterization?
Q. How can researchers assess the compound’s stability under experimental conditions?
Conduct pH stability studies (e.g., pH 1–13 buffers, 37°C) with HPLC monitoring. The nitro and methoxy groups may hydrolyze under strongly acidic/basic conditions, requiring neutral pH for storage .
Advanced Research Questions
Q. What strategies can resolve contradictions in reported biological activity data (e.g., conflicting IC₅₀ values)?
- Assay standardization: Control variables like cell line selection (e.g., HepG2 vs. MCF-7), serum concentration, and incubation time .
- Structural analogs comparison: Compare with derivatives lacking the nitro group to isolate its role in activity .
- Purity validation: Use HPLC (>95% purity) to rule out impurities causing false positives/negatives .
Q. How can computational methods guide SAR studies for this compound?
- Molecular docking: Target enzymes like 14-α-demethylase (PDB: 3LD6) to predict binding modes of the nitrobenzothiazole moiety .
- DFT calculations: Analyze electron distribution to prioritize nitro or methoxy groups for functionalization .
- ADMET prediction: Use tools like SwissADME to optimize logP (<5) and reduce hepatotoxicity risks .
Q. What experimental designs are recommended for elucidating the mechanism of action?
- In vitro kinase assays: Screen against kinase panels (e.g., EGFR, VEGFR) due to the benzothiazole’s kinase-inhibitor potential .
- Reactive oxygen species (ROS) detection: Nitro groups may induce oxidative stress; use DCFH-DA probes in cell-based assays .
- Protein binding studies: Employ surface plasmon resonance (SPR) to quantify affinity for targets like tubulin or DNA topoisomerases .
Q. How does the nitro group influence the compound’s electronic properties and reactivity?
- Electron-withdrawing effect: The nitro group reduces electron density on the benzothiazole ring, enhancing electrophilic substitution resistance but increasing hydrogen-bonding capacity .
- Redox activity: Cyclic voltammetry can reveal reduction peaks (~-0.5 V vs. Ag/AgCl) correlating with nitro-to-amine conversion .
Methodological Considerations
Q. What are the best practices for handling solubility issues in biological assays?
- Solvent selection: Use DMSO (≤0.1% v/v) for stock solutions; dilute in PBS with 0.1% Tween-80 for in vivo studies .
- Co-solvents: Add β-cyclodextrin (10 mM) to improve aqueous solubility of the hydrophobic benzothiazole core .
Q. How can researchers validate target engagement in cellular models?
- Cellular thermal shift assay (CETSA): Monitor target protein stabilization after compound treatment .
- CRISPR knockouts: Delete putative targets (e.g., PI3K) to confirm loss of compound efficacy .
Data Analysis and Reporting
Q. What statistical approaches are essential for interpreting dose-response data?
- Four-parameter logistic model: Fit dose-response curves (GraphPad Prism) to calculate IC₅₀ values with 95% confidence intervals .
- ANOVA with post-hoc tests: Compare activity across derivatives (e.g., Tukey’s test for p<0.05 significance) .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
